![molecular formula C11H8N4O B2624472 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile CAS No. 339020-78-9](/img/structure/B2624472.png)
2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile
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Overview
Description
2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile typically involves the condensation of 5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, the compound has been tested alongside other pyrazoline derivatives for their ability to scavenge free radicals. The results indicated that several synthesized derivatives showed moderate to excellent antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
2. Anticancer Properties
Research has indicated that pyrazole derivatives can act as effective anticancer agents. The compound 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that certain derivatives exhibited selective toxicity against cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
3. Anti-inflammatory Effects
Some studies have suggested that pyrazole derivatives possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Materials Science
1. Synthesis of Novel Polymers
The unique structure of this compound allows it to serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. These polymers can be utilized in various applications, including coatings, adhesives, and advanced materials for electronics .
2. Photovoltaic Applications
Research has explored the use of pyrazole-based compounds in organic photovoltaic devices. The incorporation of this compound into photovoltaic systems has shown promise in enhancing charge transport properties and overall device efficiency .
Agricultural Chemistry
1. Pesticidal Activity
Studies have indicated that compounds containing the pyrazole moiety exhibit pesticidal activity against various agricultural pests. The compound's structure allows it to interact with biological targets in pests, potentially leading to the development of new agrochemicals that are effective yet environmentally friendly .
2. Growth Regulators
There is ongoing research into the use of pyrazole derivatives as plant growth regulators. Initial findings suggest that these compounds can influence plant growth and development by modulating hormonal pathways, thereby improving crop yields and stress resistance .
Case Studies
Mechanism of Action
The mechanism by which 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and nitrile groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.
Pyrazole derivatives: Have similar core structures and are used in similar applications.
Benzonitrile derivatives: Feature the nitrile group and are used in various chemical syntheses.
Uniqueness
2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is unique due to the specific combination of the pyrazole and benzonitrile moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}benzonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
- Chemical Formula : C12H10N4O
- Molecular Weight : 226.24 g/mol
- CAS Number : 225667-16-3
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant inhibitory activity against various cancer cell lines.
- Mechanism of Action : The antitumor efficacy is often attributed to the inhibition of key enzymes involved in tumor growth, such as BRAF(V600E), EGFR, and Aurora-A kinase .
- Case Study : A study demonstrated that related pyrazole compounds showed IC50 values less than 30 µM against human glioblastoma U251 cells . This suggests that the compound may also have similar efficacy.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, a common trait among pyrazole derivatives.
- Research Findings : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This inhibition is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
- Case Study : In vivo studies indicated that certain pyrazole compounds significantly reduced inflammation in animal models, showcasing their therapeutic potential .
Antimicrobial Activity
Emerging evidence points to the antimicrobial properties of pyrazole derivatives.
- Mechanism : The action mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation .
- Case Study : A specific derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives.
Compound Structure | Biological Activity | IC_{50 Value |
---|---|---|
Pyrazole Derivative A | Antitumor | <30 µM |
Pyrazole Derivative B | Anti-inflammatory | Significant reduction in TNF-α |
Pyrazole Derivative C | Antimicrobial | MIC < 10 µg/mL |
Properties
IUPAC Name |
2-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-5-8-3-1-2-4-10(8)13-6-9-7-14-15-11(9)16/h1-4,6-7H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGAFPBLXYJWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N=CC2=CNNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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